3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. Quinazolinones are characterized by a fused heterocyclic structure that includes a benzene ring and a quinazoline moiety. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound can be synthesized from readily available precursors such as anthranilic acid and various aldehydes or ketones. Research has demonstrated methods to produce 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone using different synthetic pathways, often involving the reaction of anthranilamide with substituted aromatic compounds .
The synthesis of 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone typically involves several key steps:
The synthesis can be performed using various solvents such as dimethyl sulfoxide or ethanol, and conditions may vary from room temperature to elevated temperatures depending on the specific procedure employed. Techniques such as thin-layer chromatography are utilized for monitoring the reaction progress .
The molecular structure of 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone features a quinazolinone ring system with a hydroxyl group at position 3 and a methoxy-substituted phenyl group at position 2.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the identity and purity of synthesized compounds .
The compound can undergo various chemical reactions including:
Reactions involving 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone are often studied to understand its reactivity patterns and potential modifications for enhancing biological activity .
The mechanism of action for compounds like 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone typically involves interaction with biological targets such as enzymes or receptors. The presence of the hydroxyl group may enhance hydrogen bonding with target sites, contributing to its biological efficacy.
Research indicates that quinazolinones can exhibit antioxidant properties, which may be linked to their ability to scavenge free radicals or modulate oxidative stress pathways in cells .
Analytical methods such as High Performance Liquid Chromatography (HPLC) are used to assess purity and stability over time .
3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone has potential applications in:
The compound's unique structural features make it an attractive candidate for further exploration in medicinal chemistry .
The quinazolinone core has been a cornerstone of medicinal chemistry since its first synthesis in 1869 by Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline through cyanogen and anthranilic acid condensation [1] [3]. Significant milestones followed, including Bischler and Lang’s decarboxylation method for quinazoline analogs (1895) and Gabriel’s systematic synthesis of diverse derivatives in 1903, which established foundational structure-activity principles [1] [3]. The mid-20th century witnessed the emergence of clinically impactful quinazolinones, exemplified by prazosin (α1-adrenergic antagonist) and doxazosin (hypertension treatment) [5] [8]. The scaffold’s versatility expanded with kinase inhibitors like gefitinib (EGFR inhibitor, 2003) and erlotinib (NSCLC treatment), demonstrating anticancer efficacy [6] [8]. Recently, compounds like idelalisib (PI3Kδ inhibitor, 2014) have targeted hematological malignancies, underscoring ongoing innovation [8]. This evolution highlights the scaffold’s adaptability in addressing diverse therapeutic targets through strategic functionalization.
Table 1: Key Milestones in Quinazolinone-Based Drug Development
Year | Contributor(s) | Milestone | Significance |
---|---|---|---|
1869 | Griess | First synthesis of quinazoline derivative | Established core synthetic methodology |
1903 | Gabriel and Colman | Systematic synthesis of derivatives | Enabled early SAR exploration |
1970s | - | Development of prazosin/doxazosin | Validated scaffold for cardiovascular therapeutics |
2003 | - | FDA approval of gefitinib | Pioneered quinazolinones as kinase inhibitors |
2014 | - | FDA approval of idelalisib | Advanced targeting of PI3Kδ in hematologic cancers |
4(3H)-Quinazolinones are systematically classified based on substitution patterns at positions 2, 3, and the fused benzene ring (positions 5–8), which critically define their pharmacological profiles. The primary categories include:
The compound 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone exemplifies strategic disubstitution: The C2 2-methoxyphenyl moiety enables π-stacking with biological targets, while the N3 hydroxy group facilitates hydrogen bonding, enhancing target engagement [6] [8].
Table 2: Structural Classes and Bioactivities of 4(3H)-Quinazolinones
Substitution Pattern | Representative Examples | Key Bioactivities | References |
---|---|---|---|
2-Substituted | 2-Phenyl-4(3H)-quinazolinone | Anticancer, DNA intercalation | [6] [8] |
3-Substituted | 3-(Prop-2-yn-1-yl)-4(3H)-quinazolinone | Kinase inhibition (PI3Kδ, B-Raf) | [2] [6] |
2,3-Disubstituted | 2-Styryl-3-aryl-4(3H)-quinazolinone | Antileishmanial, tubulin inhibition | [7] [8] |
Fused Systems | Tryptanthrin | Antiviral, antitumor | [5] [8] |
Substituent positioning on the quinazolinone scaffold dictates electronic distribution, steric accessibility, and hydrogen-bonding capacity, thereby modulating target affinity and selectivity. The 2-aryl group (e.g., 2-(2-methoxyphenyl) profoundly influences bioactivity through:
Conversely, the 3-hydroxy modification introduces hydrogen-bonding functionality:
In 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone, synergy arises from the electron-rich 2-aryl group enhancing quinazolinone electrophilicity while the 3-hydroxy group anchors target proteins. This dual-action design underpins its potency against kinases (ΔTm = +9°C for BMPK2) and DNA repair machinery [6] [8].
Table 3: Impact of Substituent Positions on Quinazolinone Bioactivity
Substituent Position | Key Structural Feature | Biological Consequence | Example Bioactivity | References |
---|---|---|---|---|
2-(2-Methoxyphenyl) | Electron-donating ortho-methoxy | Enhanced π-stacking in kinase pockets | ΔTm = +5.3°C for MEK5 stabilization | [6] |
2-(4-Chlorophenyl) | Electron-withdrawing para-chloro | Increased electrophilicity, membrane penetration | Antileishmanial IC₅₀ = 0.0128 μg/mL | [7] |
3-Hydroxy | H-bond donor/acceptor | Tight binding to catalytic residues (e.g., Asp, His) | H⁺/K⁺-ATPase inhibition (85% at 10 μM) | [5] [8] |
3-Alkyl (e.g., methyl) | Hydrophobicity | Enhanced cellular uptake but reduced target specificity | Anticancer IC₅₀ shift from 2 to 8 μM | [8] |
Note: ΔTm = Thermal stabilization temperature in Differential Scanning Fluorimetry (DSF)
Concluding Remarks
The strategic functionalization of the quinazolinone scaffold—exemplified by 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone—leverages historical synthetic advances and structural insights to optimize target engagement. Position-specific modifications, particularly electron-rich 2-aryl groups and hydrogen-bonding 3-hydroxy substituents, create synergistic effects that enhance efficacy against diverse therapeutic targets. Future designs should further exploit these principles to address emerging drug resistance.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9